3-氨基-3-(5-甲基-2-呋喃基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

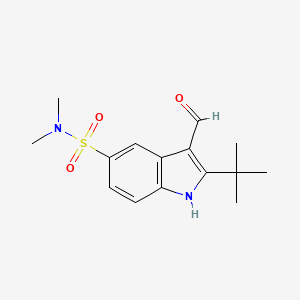

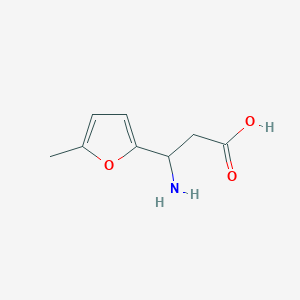

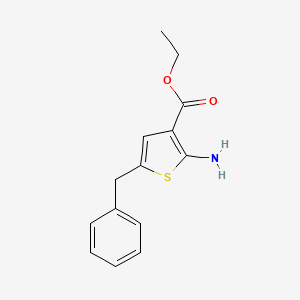

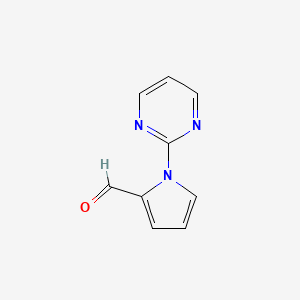

3-Amino-3-(5-methyl-2-furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, which is substituted with a methyl group and linked to a propanoic acid moiety with an amino group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been reported to be convenient, implying that similar methods could potentially be applied to the synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid. The synthesis of these compounds involved the introduction of haloacetyl groups to the furan ring, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated. These studies involved the use of NMR, IR, and MS data to determine the structure of the synthesized compounds . Similar analytical techniques could be employed to analyze the molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. These reactions resulted in the opening of the furan ring and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . This suggests that 3-Amino-3-(5-methyl-2-furyl)propanoic acid could also undergo interesting transformations under acidic conditions, potentially leading to new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are not directly described in the provided papers. However, the root growth-inhibitory activity of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been evaluated. These compounds showed significant bioactivity at a concentration of 1.0x10^(-4) M, indicating that 3-Amino-3-(5-methyl-2-furyl)propanoic acid might also possess biological properties worth investigating .

科学研究应用

有机反应中的催化剂

3-氨基-3-(5-甲基-2-呋喃基)丙酸衍生物已被用作有机反应中的催化剂。例如,它们在以酸性沸石为非均相催化剂的3-(2-呋喃基)丙酸甲酯和3-(2-呋喃基)丙酸丙酯的烷基化反应中显示出高转化率和选择性 (Algarra, Corma, García, & Primo, 1995).

呋喃化合物的合成

3-氨基-3-(5-甲基-2-呋喃基)丙酸的衍生物在呋喃化合物的合成中具有重要意义。它们对特定微生物表现出很强的抗菌活性,并用于噁二唑和噻二唑的合成 (Hirao & Kato, 1971).

抗菌活性

3-氨基-3-(5-甲基-2-呋喃基)丙酸的某些衍生物,如甲酯和腈,已显示出对小球藻和酿酒酵母等微生物生长的抑制作用 (Balaz, Ilavský, Šturdı́k, & Kovác, 2008).

内酯的合成

它已被用于通过分子内硅导向酰基化开环反应高效合成八元内酯 (Ohi, Inoue, Iwabuchi, Irie, & Hatakeyama, 1999).

根系生长抑制活性

由3-氨基-3-(5-甲基-2-呋喃基)丙酸衍生的2-和3-(卤代乙酰氨基)-3-(2-呋喃基)丙酸等化合物已被合成,并对油菜幼苗表现出根系生长抑制活性 (Kitagawa, Nakamura, & Masai, 2003).

药学应用

3-氨基-3-(5-甲基-2-呋喃基)丙酸的衍生物已被用于合成环状四肽,如内肽A和B,它们具有重要的生物学特征 (Davison, Cameron, Harris, & Brimble, 2019).

新型抗疟剂的合成

具有3-氨基-3-(5-甲基-2-呋喃基)丙酸结构的化合物已参与新型抗疟剂的开发 (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).

属性

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396813 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(5-methyl-2-furyl)propanoic acid | |

CAS RN |

439121-19-4 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)